Cas no 1052-38-6 (Bismarck Brown Y)

Bismarck Brown Y structure
Bismarck Brown Y structure
Product Name:Bismarck Brown Y
CAS No:1052-38-6
MF:C18H18N8
MW:346.38912153244
CID:40591
PubChem ID:13981
Update Time:2025-04-18

Bismarck Brown Y Chemical and Physical Properties

Names and Identifiers

    • Bismarck Brown Y
    • 4,4'-[1,3-phenylenebis(azo)]bisbenzene-1,3-diamine
    • SOLVENT BROWN 41
    • 4,4'-m-Phenylenbisazo-bis-m-phenylendiamin
    • 4,4'-Propandiyldioxy-bis-m-phenylendiamin
    • 4,4'-propanediyldioxy-bis-m-phenylenediamine
    • VESUVIN
    • VESUVINE
    • CI 21000
    • C.I.20000
    • VESUVINE G
    • BASIC BROWN
    • CI NO 21000
    • BASIC BROWN G
    • LEATHER BROWN
    • BISMARCK BROWN
    • CHEBI:87654
    • Q27159807
    • EINECS 213-888-1
    • C.I. Basic Brown 1
    • DTXSID6043753
    • C.I. Solvent Brown 41
    • BDFZFGDTHFGWRQ-OGGGYYITSA-N
    • 1,3-Benzenediamine, 4,4'-[1,3-phenylenebis(azo)]bis-
    • 911CR7FM6S
    • 1,3-Benzenediamine, 4,4'-(1,3-phenylenebis(azo))bis-
    • Bismark brown Y free base
    • 4,4'-1,3-Phenylenebis(azo)bisbenzene-1,3-diamine
    • 8005-77-4
    • Bismack brown Y- parent
    • SCHEMBL2465612
    • Q27271354
    • NS00077554
    • 4,4'-(1,3-Phenylenebis(azo))bisbenzene-1,3-diamine
    • 4-[[3-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]benzene-1,3-diamine
    • 4,4'-(1,3-Phenylenebis(diazene-2,1-diyl))bis(benzene-1,3-diamine)
    • NS00020133
    • C.I. 21000:1
    • UNII-911CR7FM6S
    • Bismark brown Y base
    • Bismark brown Y (Salt/Mix)
    • FT-0623122
    • SCHEMBL12954921
    • 1,3-Bis(2,3-diaminophenylazo)benzene hydrochloride (Salt/Mix)
    • 4,4'-(1,3-PHENYLENEBIS(AZO))BIS(BENZENE-1,3-DIAMINE)
    • 1,3-Benzenediamine, 4,4'-(1,3-phenylenebis(2,1-diazenediyl))bis-
    • CI SOLVENT BROWN 41
    • 1052-38-6
    • 4,4'-(1,3-Phenylenebis(azo))bis(1,3-benzenediamine)
    • W-109631
    • 4,4'-[1,3-phenylenebis(diazene-2,1-diyl)]di(benzene-1,3-diamine)
    • M-PHENYLENEDIAMINE, 4,4'-(M-PHENYLENEBISAZO)BIS-
    • Inchi: 1S/C18H18N8/c19-11-4-6-17(15(21)8-11)25-23-13-2-1-3-14(10-13)24-26-18-7-5-12(20)9-16(18)22/h1-10H,19-22H2/b25-23+,26-24+
    • InChI Key: BDFZFGDTHFGWRQ-OGGGYYITSA-N
    • SMILES: N(/C1C=CC(=CC=1N)N)=N\C1C=CC=C(C=1)/N=N/C1C=CC(=CC=1N)N

Computed Properties

  • Exact Mass: 346.16500
  • Monoisotopic Mass: 346.16544261g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 5
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 154Ų

Experimental Properties

  • Melting Point: 222 C (dec.)
  • PSA: 153.52000
  • LogP: 7.17100

Bismarck Brown Y Security Information

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd